molecular formula C21H21N3O3 B2391656 4-[4-(4-Methylphenyl)-5-morpholin-4-ylpyrazol-1-yl]benzoic acid CAS No. 2319728-37-3

4-[4-(4-Methylphenyl)-5-morpholin-4-ylpyrazol-1-yl]benzoic acid

Cat. No.: B2391656
CAS No.: 2319728-37-3
M. Wt: 363.417
InChI Key: BGDHGSFXIJEPBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-(4-Methylphenyl)-5-morpholin-4-ylpyrazol-1-yl]benzoic acid is a complex organic compound that features a pyrazole ring substituted with a morpholine group and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(4-Methylphenyl)-5-morpholin-4-ylpyrazol-1-yl]benzoic acid typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes using high-efficiency catalysts, optimizing reaction times, and ensuring high yields. Additionally, green chemistry principles may be applied to minimize waste and reduce the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

4-[4-(4-Methylphenyl)-5-morpholin-4-ylpyrazol-1-yl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce new functional groups into the molecule, leading to a variety of derivatives .

Scientific Research Applications

4-[4-(4-Methylphenyl)-5-morpholin-4-ylpyrazol-1-yl]benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[4-(4-Methylphenyl)-5-morpholin-4-ylpyrazol-1-yl]benzoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .

Comparison with Similar Compounds

Similar Compounds

    4-(4-Methylphenyl)benzoic acid: A simpler analog that lacks the pyrazole and morpholine groups.

    4-(4-Methylphenyl)-5-morpholin-4-ylpyrazole: Similar structure but without the benzoic acid moiety.

Uniqueness

4-[4-(4-Methylphenyl)-5-morpholin-4-ylpyrazol-1-yl]benzoic acid is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a versatile compound for various applications, distinguishing it from simpler analogs .

Properties

IUPAC Name

4-[4-(4-methylphenyl)-5-morpholin-4-ylpyrazol-1-yl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3/c1-15-2-4-16(5-3-15)19-14-22-24(20(19)23-10-12-27-13-11-23)18-8-6-17(7-9-18)21(25)26/h2-9,14H,10-13H2,1H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGDHGSFXIJEPBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N(N=C2)C3=CC=C(C=C3)C(=O)O)N4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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